4-(Difluoromethoxy)phenyl isocyanate

Catalog No.
S778893
CAS No.
58417-15-5
M.F
C8H5F2NO2
M. Wt
185.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)phenyl isocyanate

CAS Number

58417-15-5

Product Name

4-(Difluoromethoxy)phenyl isocyanate

IUPAC Name

1-(difluoromethoxy)-4-isocyanatobenzene

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H

InChI Key

XLUSNOUGZQJPRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(F)F

Synthesis and Modification of Polyurethanes:

4-(Difluoromethoxy)phenyl isocyanate (4-DFMP-I) finds application in the synthesis and modification of polyurethanes due to its unique properties. The presence of the difluoromethoxy group introduces electron-withdrawing character to the molecule, influencing the reactivity of the isocyanate group and the resulting polymer properties []. 4-DFMP-I can be reacted with various diamines and polyols to create polyurethanes with specific functionalities, such as improved thermal stability, flame retardancy, and self-healing properties [].

Biomedical Applications:

Emerging research explores the potential of 4-DFMP-I in the development of biocompatible materials for biomedical applications. Studies suggest that 4-DFMP-I-based polyurethanes exhibit good biocompatibility and potential for tissue engineering scaffolds and drug delivery systems due to their controllable degradation and tunable properties [].

4-(Difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol. It features a phenyl ring substituted with a difluoromethoxy group and an isocyanate functional group. This compound is characterized by its specific structural arrangement, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. Its CAS number is 58417-15-5, and it is recognized for its utility in synthetic organic chemistry as well as in proteomics research .

Due to the presence of the isocyanate functional group. Key reactions include:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, or thiols to form ureas, carbamates, or thioureas respectively.
  • Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

These reactions are significant in the synthesis of pharmaceuticals and polymers, highlighting the compound's versatility .

The synthesis of 4-(Difluoromethoxy)phenyl isocyanate typically involves several key steps:

  • Preparation of Difluoromethoxyphenol: This can be achieved through the reaction of phenol with difluoromethylating agents.
  • Isocyanation: The difluoromethoxyphenol can then be treated with phosgene or other isocyanate precursors to introduce the isocyanate functional group.

Alternative synthetic routes may involve using different reagents or conditions tailored to optimize yield and purity .

4-(Difluoromethoxy)phenyl isocyanate has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Material Science: The compound is utilized in the production of polymers, especially polyurethanes, which are valued for their durability and flexibility.
  • Proteomics Research: It is employed as a biochemical tool for studying protein interactions and modifications due to its reactivity with amino acids .

Interaction studies involving 4-(Difluoromethoxy)phenyl isocyanate often focus on its reactivity with biological macromolecules. These studies are crucial for understanding its potential effects on cellular systems and its utility in drug development. For instance, research may investigate how this compound modifies proteins or interacts with nucleic acids, providing insights into its mechanism of action and possible therapeutic applications .

Several compounds share structural similarities with 4-(Difluoromethoxy)phenyl isocyanate. These include:

  • 3-Chloro-4-(difluoromethoxy)phenyl isocyanate: This compound features a chlorine atom instead of a hydrogen at the meta position relative to the isocyanate group.
  • 4-Methoxyphenyl isocyanate: Lacks fluorine substituents but retains the phenyl structure and isocyanate functionality.
  • Phenyl isocyanate: A simpler structure that serves as a baseline for comparing reactivity and applications.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
4-(Difluoromethoxy)phenyl isocyanateDifluoromethoxy group + IsocyanateHigh reactivity due to fluorine substituents
3-Chloro-4-(difluoromethoxy)phenylChlorine substitutionPotentially different biological activity
4-Methoxyphenyl isocyanateMethoxy groupLacks fluorine; different reactivity profile
Phenyl isocyanateSimple phenyl structureBaseline for comparison; less complex

These compounds illustrate variations in chemical properties and potential applications, emphasizing the unique characteristics of 4-(Difluoromethoxy)phenyl isocyanate due to its specific substitutions .

Liquid-Phase Phosgene-Mediated Synthesis

The liquid-phase phosgene-mediated synthesis of 4-(difluoromethoxy)phenyl isocyanate represents the most established industrial route for producing this fluorinated aromatic isocyanate compound [1]. This methodology involves the direct reaction of 4-(difluoromethoxy)aniline with phosgene in a suitable organic solvent under controlled temperature and pressure conditions [2] [3].

The liquid-phase method can be categorized into two distinct approaches: salt phosgenation and direct phosgenation techniques [1]. In salt phosgenation, the 4-(difluoromethoxy)aniline substrate initially forms hydrochloride or carbonate salts with hydrogen chloride or carbon dioxide gas, respectively [1]. Subsequently, these amine salts react with liquid-phase phosgene to generate the target isocyanate product [1]. This approach enables isocyanate production under relatively mild conditions, potentially at room temperature, although it typically requires extended reaction times and higher solvent consumption [1].

Direct phosgenation methodology involves the immediate conversion of 4-(difluoromethoxy)aniline with phosgene into the corresponding isocyanate without intermediate salt formation [1]. This technique proves particularly suitable for the phosgenation of amine compounds exhibiting high boiling points, low vaporization tendencies, and moderate reactivity characteristics [1]. The process typically employs chlorinated solvents such as dichloromethane or chlorobenzene at temperatures ranging from 0°C to 160°C [2] [4].

The reaction mechanism proceeds through a well-established addition-elimination sequence [5]. Initially, phosgene undergoes nucleophilic attack by the amino nitrogen of 4-(difluoromethoxy)aniline, forming an intermediate carbamoyl chloride species [4]. This intermediate subsequently eliminates hydrogen chloride to yield the final isocyanate product [4].

Table 1: Liquid-Phase Phosgenation Reaction Conditions for Aromatic Isocyanates

ParameterRangeOptimal ValueReference
Temperature (°C)0-160120-140 [4]
Pressure (bar)1-103-5 [3]
Reaction Time (hours)2-84-6 [2]
Solvent Volume Ratio5:1-20:110:1 [1]
Phosgene Excess (molar)1.2-3.02.0-2.5 [3]

Industrial implementations of liquid-phase phosgenation typically achieve conversion efficiencies exceeding 95% with selectivities toward the desired isocyanate product above 90% [3]. The process requires careful management of reaction exothermicity and hydrogen chloride evolution to maintain product quality and prevent side reactions [4].

Gas-Phase Catalytic Conversion Processes

Gas-phase catalytic conversion processes represent an advanced technological approach for synthesizing 4-(difluoromethoxy)phenyl isocyanate with enhanced efficiency and reduced environmental impact compared to traditional liquid-phase methods [1] [6]. This methodology utilizes elevated temperatures and specialized catalyst systems to facilitate the phosgenation reaction in the vapor phase [7].

The gas-phase process operates at temperatures typically ranging from 200°C to 400°C, significantly higher than liquid-phase alternatives [6]. The 4-(difluoromethoxy)aniline substrate and phosgene are vaporized and introduced into a heated reactor containing appropriate catalytic materials [7]. The reaction proceeds rapidly under these conditions, with residence times typically less than one minute [6].

Catalytic systems employed in gas-phase isocyanate synthesis often incorporate metal-based catalysts supported on high-surface-area materials [7]. These catalysts facilitate the formation of the isocyanate functional group while minimizing undesired side reactions such as amine dimerization or thermal decomposition [7].

The gas-phase approach offers several technological advantages including significantly reduced solvent consumption, enhanced space-time yields, and improved product purity [6]. Equipment dimensions are substantially reduced compared to equivalent liquid-phase production capacities, resulting in lower capital investment requirements [6]. Preliminary studies indicate that gas-phase processes can reduce solvent consumption by approximately 80% and energy consumption by 60% relative to conventional liquid-phase methods [6].

Table 2: Gas-Phase Catalytic Conversion Process Parameters

Operating ParameterTypical RangeOptimized ConditionsImpact on Yield
Reaction Temperature (°C)200-400280-320Direct correlation
Residence Time (seconds)10-6030-45Inverse correlation above optimum
Phosgene-to-Amine Ratio2:1-5:13:1-4:1Positive correlation
Reactor Pressure (bar)1-31.5-2.0Minimal impact
Catalyst Loading (kg/m³)50-200100-150Positive correlation

The gas-phase methodology demonstrates particular effectiveness for producing specialty aromatic isocyanates containing electron-withdrawing substituents such as the difluoromethoxy group [6]. The elevated reaction temperatures facilitate the conversion of less reactive aniline derivatives that might exhibit sluggish reactivity under liquid-phase conditions [6].

Non-Phosgene Alternative Synthesis Strategies

Carbamate Thermal Decomposition Approaches

Carbamate thermal decomposition approaches represent a promising non-phosgene methodology for synthesizing 4-(difluoromethoxy)phenyl isocyanate, addressing environmental and safety concerns associated with traditional phosgene-based processes [6] [8]. This strategy involves the initial formation of methyl N-(4-difluoromethoxyphenyl)carbamate followed by controlled thermal decomposition to yield the target isocyanate [8] [9].

The carbamate precursor synthesis typically employs the reaction between 4-(difluoromethoxy)aniline and dimethyl carbonate under basic conditions [10]. This aminolysis reaction proceeds through nucleophilic attack of the amine on the carbonate ester, forming the N-substituted carbamate with concurrent methanol elimination [9]. The reaction conditions generally involve temperatures of 80-120°C with reaction times of 4-8 hours [11].

Thermal decomposition of the carbamate intermediate occurs at elevated temperatures ranging from 150°C to 600°C, depending on the specific reaction conditions and catalyst systems employed [8] [9]. The decomposition mechanism involves the elimination of methanol to regenerate the isocyanate functional group [8]. This process is highly endothermic and requires careful temperature control to prevent side reactions [9].

Table 3: Carbamate Thermal Decomposition Conditions and Yields

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Selectivity (%)Reference
Bismuth Oxide180-2002-478-8592-95 [11]
Zinc Oxide160-1903-582-8988-92 [12]
Iron Oxide/Silica220-2401.5-2.585-9290-94 [12]
No Catalyst300-4006-1245-6070-80 [9]
Mixed Metal Oxides190-2102-388-9493-97 [12]

Catalytic systems significantly enhance the efficiency of carbamate decomposition reactions [12] [8]. Metal oxide catalysts such as bismuth oxide, zinc oxide, and iron oxide demonstrate particular effectiveness in promoting isocyanate formation while suppressing undesired side reactions [12]. The catalytic mechanism involves coordination of the metal center with the carbonyl oxygen of the carbamate, facilitating carbon-oxygen bond cleavage [12].

Advanced catalytic approaches utilize ionic liquid systems as reaction media, providing enhanced thermal stability and improved product separation characteristics [12]. Bismuth oxide and iron oxide combinations in ionic liquid environments achieve toluene diisocyanate yields exceeding 91% at 190°C within 2 hours [12]. The ionic liquid medium facilitates improved separation of isocyanate products from alcoholic by-products due to substantial differences in boiling points [12].

Catalytic Carbonylation of Nitroaromatic Precursors

Catalytic carbonylation of nitroaromatic precursors provides an alternative non-phosgene route for synthesizing 4-(difluoromethoxy)phenyl isocyanate through the direct conversion of 4-(difluoromethoxy)nitrobenzene [10] [13]. This methodology employs carbon monoxide as the carbonyl source in conjunction with transition metal catalysts to facilitate the reductive carbonylation process [13].

The reaction mechanism involves the initial reduction of the nitro group to form an intermediate nitroso or hydroxylamine species, followed by carbonylation to generate the isocyanate product [13]. Rhodium-based catalyst systems demonstrate particular effectiveness for this transformation, with [Rh(CO)₂Cl]₂ serving as a common catalytic precursor [13].

Catalyst activation requires the presence of suitable ligands and promoters to achieve optimal activity [13]. Pyridine and pyridine hydrochloride combinations effectively activate rhodium carbonyl chloride complexes for nitroaromatic carbonylation reactions [13]. The activated catalyst system operates at temperatures of 200-250°C under carbon monoxide pressures of 15-150 atmospheres [13].

Table 4: Catalytic Carbonylation Reaction Conditions for Nitroaromatic Substrates

Catalyst SystemTemperature (°C)Pressure (atm)Time (hours)Yield (%)Substrate Scope
[Rh(CO)₂Cl]₂/Pyridine205-22050-1001-365-78Nitrobenzene derivatives
Pd-Mo System180-20030-802-555-70Electron-poor aromatics
Rh-Pyridine-HCl200-25080-1500.5-270-85Substituted nitrobenzenes
Ni-Fe Magnetic160-18020-503-660-75Various nitroaromatics

The rhodium-catalyzed system demonstrates versatility across various substituted nitroaromatic substrates [13]. For 4-methoxynitrobenzene, the carbonylation process yields 4-methoxyphenyl isocyanate in 36-47% yield under optimized conditions [13]. Similar conversion efficiencies are anticipated for 4-(difluoromethoxy)nitrobenzene substrates based on electronic similarity [13].

Alternative catalyst systems employ palladium-molybdenum combinations for nitroaromatic carbonylation [13]. These heterogeneous catalytic systems operate under milder pressure conditions but typically require extended reaction times to achieve comparable conversion levels [13]. The palladium-molybdenum system represents a homogeneous-heterogeneous catalytic approach where soluble palladium complexes interact with insoluble molybdenum oxide co-catalysts [13].

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis techniques for 4-(difluoromethoxy)phenyl isocyanate derivatives employ immobilized reagents and catalysts to facilitate controlled chemical transformations while providing advantages in product purification and process automation [14] [15]. These methodologies utilize polymer-supported catalysts and reagents to enable efficient synthesis of isocyanate-containing compounds [14].

Polymer-supported catalytic systems demonstrate effectiveness in isocyanate derivative synthesis through heterogeneous catalysis approaches [15]. Metal oxide catalysts immobilized on high-surface-area supports such as silica or alumina provide active sites for isocyanate formation reactions while enabling facile catalyst recovery and reuse [16]. The supported catalyst systems operate under conditions similar to homogeneous counterparts but offer enhanced operational advantages [16].

Solid-phase methodologies particularly excel in the synthesis of isocyanate-functionalized prepolymers and network materials [17]. The controlled environment of solid-supported synthesis enables precise control over reaction stoichiometry and minimizes side reactions that commonly occur in solution-phase processes [17]. This approach proves especially valuable for preparing well-defined polymer networks with controlled crosslinking densities [17].

Table 5: Solid-Phase Catalyst Systems for Isocyanate Synthesis

Support MaterialActive SpeciesOperating Temp (°C)Conversion (%)Selectivity (%)Reusability Cycles
Silica GelIron Oxide200-25085-9288-945-8
AluminaBismuth Oxide180-22082-8990-956-10
MontmorilloniteZinc Oxide160-20078-8585-924-7
Polymer ResinMixed Oxides190-23088-9592-978-12
Carbon SupportRhodium Complex150-18075-8286-913-5

The trimerization of isocyanate-functionalized prepolymers represents a significant application of solid-phase synthesis techniques [17]. This approach involves the initial functionalization of polymeric diols with diisocyanates, followed by controlled trimerization reactions to form crosslinked networks [17]. The solid-phase environment provides precise control over the trimerization process, enabling the formation of well-defined network structures [17].

Advanced solid-phase approaches utilize ionic liquid-impregnated supports to combine the advantages of heterogeneous catalysis with the unique properties of ionic liquid media [12]. These hybrid systems demonstrate enhanced thermal stability and improved mass transfer characteristics compared to conventional solid-supported catalysts [12]. The ionic liquid component facilitates improved substrate solubility and product separation while maintaining the operational advantages of heterogeneous catalysis [12].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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